N-(Pyridazin-4-ylmethyl)benzamide
Description
N-(Pyridazin-4-ylmethyl)benzamide is a benzamide derivative featuring a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) attached via a methylene group to the amide nitrogen. Pyridazine-containing compounds are of interest in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which can enhance target affinity .
Properties
IUPAC Name |
N-(pyridazin-4-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(11-4-2-1-3-5-11)13-8-10-6-7-14-15-9-10/h1-7,9H,8H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFXWUQBHUPLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CN=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731361 | |
| Record name | N-[(Pyridazin-4-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028615-71-5 | |
| Record name | N-[(Pyridazin-4-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(Pyridazin-4-ylmethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzamide functional group linked to a pyridazin-4-ylmethyl moiety. Its molecular formula is CHNO, and it is characterized by the following structural features:
- Aromatic Rings : Contribute to the compound's lipophilicity and potential for molecular interactions.
- Amide Group : Facilitates hydrogen bonding, enhancing biological interactions.
Antiviral Properties
Recent studies indicate that this compound may act as an inhibitor of viral proteases, particularly those involved in the replication of viruses like SARS-CoV-2. Molecular docking simulations have shown favorable interactions with active site residues in viral proteases, suggesting its potential as an antiviral agent.
Anti-inflammatory and Anticancer Activities
The compound has also been investigated for its anti-inflammatory and anticancer properties. Structural similarities with other bioactive molecules suggest that it may inhibit specific pathways involved in cancer cell proliferation. For instance, similar compounds have demonstrated effective inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : Using appropriate precursors to create the pyridazine moiety.
- Amide Bond Formation : Reacting the pyridazine derivative with benzoyl chloride or a similar reagent to form the amide linkage.
- Purification : Employing techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for biological testing.
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Modifications on the benzamide or pyridazine rings can significantly alter potency and selectivity.
- Linker Variations : The introduction of different linkers between the aromatic systems can enhance binding affinity to target proteins.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(Pyridin-4-ylmethyl)benzamide | Contains a pyridine instead of pyridazine | Different biological activity profiles |
| 4-Acryloyl-N-(pyridazin-3-yl)benzamide | Features an acrylamide group | Investigated for anti-COVID properties |
| N-(4-Chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamide | Contains a chlorophenyl moiety | Known for specific kinase inhibition |
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluating derivatives similar to this compound found that certain analogs exhibited IC values ranging from 1.03 to 2.59 μM against A549, HeLa, and MCF-7 cell lines, indicating significant anticancer potential .
- Molecular Docking Studies : Research utilizing molecular docking has revealed that modifications enhancing interactions with viral proteases could lead to more potent inhibitors, emphasizing the importance of structure optimization in drug design.
- In Vivo Studies : Further investigations into the in vivo efficacy of related compounds have shown promising results in tumor suppression, highlighting their potential therapeutic applications in oncology .
Scientific Research Applications
Medicinal Chemistry
N-(Pyridazin-4-ylmethyl)benzamide has shown promise as a lead compound in the development of new pharmaceuticals, particularly those targeting viral infections and cancer. Its structural characteristics suggest possible interactions with specific enzymes and receptors involved in disease pathways.
Antiviral Properties
Research indicates that this compound could inhibit viral replication by targeting proteases critical for the life cycle of viruses like SARS-CoV-2. Molecular docking studies have demonstrated favorable interactions with active site residues in viral proteases, suggesting that modifications to enhance these interactions could lead to more potent inhibitors.
Anticancer Activity
The compound may also exhibit anticancer properties due to its structural similarities with known bioactive molecules. Several studies have reported that derivatives of benzamide can act as inhibitors of receptor tyrosine kinases (RTKs), which are significant in cancer therapy. The potential for this compound to inhibit specific kinases involved in tumor growth warrants further investigation .
Biological Studies
This compound can serve as a probe to study various biological pathways and mechanisms. Its ability to modulate enzyme activity makes it a valuable tool in understanding disease mechanisms.
Synthesis and Structural Modifications
The synthesis of this compound typically involves several steps that allow for the generation of high-purity compounds suitable for biological testing. The synthetic pathway can be modified to enhance biological activity or alter pharmacokinetic properties.
Synthetic Pathways
The synthesis generally includes:
- Formation of the pyridazine ring.
- Coupling with benzamide derivatives.
- Purification processes to isolate the desired compound.
Case Studies and Research Findings
Several studies highlight the efficacy and potential applications of this compound:
CNS Disorders
A study indicated that similar compounds could modulate metabotropic glutamate receptors, crucial in central nervous system signaling pathways. This suggests that this compound could have neuroprotective effects.
Cancer Research
Related benzamide derivatives have shown promise as RET kinase inhibitors, significant in cancer therapy. The structural similarities may indicate potential anti-cancer properties for this compound .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Benzamides
Table 2: ADMET and Physicochemical Properties
Preparation Methods
Synthesis via Pyridazin-4-ylmethylamine and Benzoyl Chloride
One common and efficient method involves the reaction of pyridazin-4-ylmethylamine with benzoyl chloride under controlled conditions:
Step 1: Preparation of Pyridazin-4-ylmethylamine
Pyridazin-4-ylmethylamine can be synthesized from pyridazine derivatives through reduction or functional group transformation of a pyridazin-4-ylmethyl halide or aldehyde precursor.Step 2: Formation of N-(Pyridazin-4-ylmethyl)benzamide
The amine is reacted with benzoyl chloride in an aprotic solvent such as pyridine or dichloromethane, often in the presence of a base (e.g., triethylamine) to neutralize the released HCl. The reaction is typically carried out at low to ambient temperatures to control the rate and minimize side reactions.Purification: The crude product is purified by recrystallization or column chromatography to yield the pure benzamide derivative.
This method is supported by protocols for analogous benzamide compounds, such as N-benzoyl-2-hydroxybenzamides, where acid chlorides react with amines to form amides in good yields (typically 50–90%).
Alternative Route: Amidation via Activated Esters or Coupling Agents
Another approach employs coupling agents (e.g., carbodiimides like DCC or EDC) to activate the carboxylic acid form of benzoic acid derivatives, which then react with pyridazin-4-ylmethylamine to form the amide bond:
- Step 1: Activation of benzoic acid with DCC or EDC in a solvent such as dichloromethane or DMF.
- Step 2: Addition of pyridazin-4-ylmethylamine to the activated ester intermediate.
- Step 3: Workup and purification to isolate this compound.
This method is useful when acid chlorides are unstable or unavailable and has been widely applied in heterocyclic amide synthesis.
Synthesis via Reduction of Benzoyl-Pyridazinylmethyl Precursors
In some cases, benzoyl derivatives of pyridazinylmethyl precursors can be synthesized first, followed by reduction or functional group transformations to yield the target this compound:
Patented Synthetic Routes
Several patents describe synthetic methods for pyridazine derivatives structurally related to this compound:
WO2005111018A1 describes pyridazinone derivatives and methods for their production, involving condensation reactions and functional group transformations on pyridazine rings to yield amide derivatives.
WO2013028818A1 and WO2019055966A2 disclose methods for preparing pyridazinone and pyridazine derivatives with pharmaceutical applications, including amidation steps relevant to benzamide formation.
These patents highlight the use of standard organic synthesis techniques such as acylation, condensation, and selective functional group modifications under mild to moderate conditions.
Reaction Conditions and Yields
| Method | Key Reagents | Solvent | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Amine + Benzoyl chloride | Pyridazin-4-ylmethylamine, benzoyl chloride, base (e.g., triethylamine) | Pyridine, DCM | 0°C to room temp | 50–90 | Common, straightforward amidation |
| Coupling agent activation | Pyridazin-4-ylmethylamine, benzoic acid, DCC/EDC | DCM, DMF | Room temp | 60–85 | Useful when acid chlorides unstable |
| Reduction/hydrolysis of precursors | Pyridazinylmethyl esters/nitriles, reducing agents | Varies | Mild to reflux | Variable | Multi-step, useful for functionalization |
| Patented synthetic methods | Various pyridazine derivatives and reagents | Various | Mild to reflux | Not always disclosed | Often optimized for pharmaceutical use |
Characterization and Analytical Data
Synthesized this compound compounds are typically characterized by:
- FT-IR Spectroscopy: Identification of amide carbonyl (~1650 cm⁻¹) and N-H stretching bands.
- NMR Spectroscopy:
- ^1H NMR shows signals corresponding to aromatic protons of benzamide and pyridazine rings, as well as methylene protons linking the two moieties.
- ^13C NMR confirms carbonyl carbon and aromatic carbons.
- Mass Spectrometry (ESI-MS): Molecular ion peak consistent with the expected molecular weight.
- Elemental Analysis: Confirms purity and composition within ±0.4% of theoretical values.
Research Findings and Notes
- The introduction of the pyridazinylmethyl group to benzamide scaffolds can influence biological activity, as observed in related pyridazinone derivatives with antibacterial properties.
- Reaction yields and purity depend on the choice of solvents, bases, and reaction temperature, with pyridine often serving as both solvent and base in acylation reactions.
- Purification via recrystallization or preparative HPLC is standard to achieve >95% purity.
- The synthetic methods are adaptable to various substituted benzoyl or pyridazine derivatives, allowing structural diversity for pharmaceutical research.
Q & A
Q. What are the key synthetic steps for preparing N-(Pyridazin-4-ylmethyl)benzamide derivatives?
The synthesis typically involves multi-step organic reactions:
- Pyridazine Ring Formation : Reacting hydrazine with a dicarbonyl compound (e.g., maleic acid derivatives) under controlled pH and temperature .
- Functionalization : Introducing substituents (e.g., sulfonamide groups via sulfonyl chloride in the presence of a base) or coupling with benzoyl chloride derivatives to form the benzamide core .
- Optimization : Parameters like solvent polarity (e.g., DMF or THF), temperature (60–120°C), and catalysts (e.g., triethylamine) are critical for yield and purity .
Q. Which analytical techniques are essential for confirming the structure and purity of synthesized derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate proton environments and carbon frameworks .
- X-ray Crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
- Chromatography : HPLC or column chromatography ensures purity, while TLC monitors reaction progress .
Q. What are common reaction conditions and reagents for functionalizing the pyridazine ring?
- Oxidation : KMnO₄ or H₂O₂ in acidic/neutral media yields hydroxylated or carboxylated derivatives .
- Reduction : NaBH₄ or LiAlH₄ reduces carbonyl groups to alcohols or amines .
- Nucleophilic Substitution : Piperazine or morpholine groups are introduced via SN2 reactions under inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
- Core Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability and target binding .
- Side-Chain Engineering : Piperazine or morpholine moieties improve solubility and blood-brain barrier penetration, relevant for CNS-targeting agents .
- Assay Validation : In vitro enzyme inhibition (e.g., HDAC assays) and cellular viability tests (MTT assays) correlate structural features with activity .
Q. What methodologies elucidate enzyme inhibition mechanisms for benzamide derivatives?
- Chromatin Immunoprecipitation (ChIP) : Identifies histone acetylation patterns at gene promoters (e.g., RELN or GAD67 in neuroepigenetics) .
- Kinetic Studies : Measures IC₅₀ values and inhibition constants (Ki) using fluorogenic substrates or radiolabeled ligands .
- Molecular Docking : Predicts binding modes with targets like PARP-1 or HDACs, guiding rational design .
Q. How can contradictory biological activity data across studies be resolved?
- Assay Standardization : Control variables like cell line selection, serum concentration, and incubation time .
- Purity Verification : Impurities >5% (e.g., unreacted intermediates) can skew results; rigorous HPLC-MS characterization is advised .
- Dose-Response Curves : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .
Q. What strategies optimize reaction conditions to improve yield and scalability?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions .
- Catalyst Selection : Pd/C or CuI accelerates cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Flow Chemistry : Continuous reactors improve heat/mass transfer for large-scale synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
